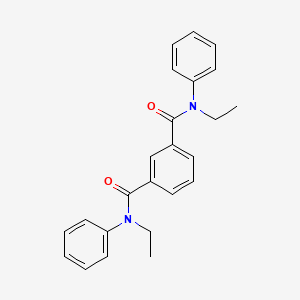

1,3-Benzenedicarboxamide, N,N'-diethyl-N,N'-diphenyl-

Description

1,3-Benzenedicarboxamide, N,N'-diethyl-N,N'-diphenyl- is a symmetrically substituted aromatic dicarboxamide characterized by ethyl and phenyl groups attached to the amide nitrogen atoms of the benzenedicarboxamide core. This compound belongs to a broader class of 1,3-benzenedicarboxamide derivatives, which are studied for their structural versatility and applications in materials science, pharmaceuticals, and polymer stabilization. The ethyl and phenyl substituents confer distinct steric and electronic properties, influencing solubility, reactivity, and intermolecular interactions .

Properties

CAS No. |

113918-60-8 |

|---|---|

Molecular Formula |

C24H24N2O2 |

Molecular Weight |

372.5 g/mol |

IUPAC Name |

1-N,3-N-diethyl-1-N,3-N-diphenylbenzene-1,3-dicarboxamide |

InChI |

InChI=1S/C24H24N2O2/c1-3-25(21-14-7-5-8-15-21)23(27)19-12-11-13-20(18-19)24(28)26(4-2)22-16-9-6-10-17-22/h5-18H,3-4H2,1-2H3 |

InChI Key |

XAOUTZSLDUFREL-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)C(=O)N(CC)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenedicarboxamide, N,N’-diethyl-N,N’-diphenyl- typically involves the reaction of 1,3-benzenedicarboxylic acid with diethylamine and diphenylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bonds. The reaction mixture is heated to a specific temperature to ensure complete reaction and high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1,3-Benzenedicarboxamide, N,N’-diethyl-N,N’-diphenyl- may involve large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarboxamide, N,N’-diethyl-N,N’-diphenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide groups to amines or other reduced forms.

Substitution: The phenyl and ethyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

1,3-Benzenedicarboxamide, N,N’-diethyl-N,N’-diphenyl- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 1,3-Benzenedicarboxamide, N,N’-diethyl-N,N’-diphenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

1,3-Benzenedicarboxamide, N,N'-Dimethyl-

- Structure : Methyl groups at both amide nitrogens.

- Molecular Weight : 192.21 g/mol (vs. higher for diethyl-diphenyl derivative due to bulkier substituents) .

- Solubility : Methyl groups enhance solubility in polar solvents compared to ethyl/phenyl derivatives. For example, N,N,N',N'-tetramethyl-1,3-benzenedicarboxamide has a solubility of 3.223E+00 mol/L in water at 30°C .

- LogP : Lower lipophilicity (estimated LogP ~1.5) due to smaller alkyl groups .

1,3-Benzenedicarboxamide, N1,N3-Bis(4-Methoxyphenyl)-

N,N'-Bis(2,2,6,6-Tetramethyl-4-Piperidinyl)-1,3-Benzenedicarboxamide

- Structure : Bulky tetramethylpiperidinyl groups.

- Applications : Widely used as a light stabilizer (e.g., Nylostab S-EED) in polymers due to radical scavenging properties .

- LogP : Higher lipophilicity (LogP ~5.2) than the diethyl-diphenyl derivative, favoring compatibility with hydrophobic matrices .

Thermal and Solubility Data

| Compound | Melting Point (°C) | Solubility (mol/L, 30°C) | LogP |

|---|---|---|---|

| N,N'-Diethyl-N,N'-diphenyl- (Target) | Not reported | Estimated <1E-02* | ~4.5† |

| N,N'-Dimethyl- | 220.27 | 3.223E+00 | 1.5 |

| N1,N3-Bis(4-methoxyphenyl)- | Not reported | Not reported | ~3.0 |

| N,N'-Bis(tetramethylpiperidinyl)- | Not reported | <1E-03 (hydrophobic) | 5.2 |

*Estimated based on increased hydrophobicity from phenyl/ethyl groups. †Predicted using substituent contribution models.

Biological Activity

1,3-Benzenedicarboxamide, N,N'-diethyl-N,N'-diphenyl- is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by its two carboxamide functional groups attached to a benzene ring, which contribute to its chemical reactivity and interactions with biological systems. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 306.39 g/mol

- Solubility : Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but has limited solubility in water.

The biological activity of 1,3-benzenedicarboxamide derivatives is often attributed to their ability to interact with various biological targets. These interactions can modulate enzymatic activity or receptor binding, leading to therapeutic effects. Notably, certain derivatives have demonstrated:

- Anti-inflammatory properties : By inhibiting specific pathways involved in inflammation.

- Anticancer activity : Through the inhibition of cancer cell proliferation and induction of apoptosis.

The compound's structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, enhancing its binding affinity and efficacy.

Antioxidant Activity

Research indicates that compounds similar to 1,3-benzenedicarboxamide exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases.

Enzyme Inhibition

Studies have shown that 1,3-benzenedicarboxamide can inhibit key enzymes such as:

- Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition may have implications for neurodegenerative diseases.

- Butyrylcholinesterase (BChE) : Involved in the hydrolysis of choline esters; inhibition can affect cholinergic signaling.

Anticancer Activity

Several studies have explored the anticancer potential of 1,3-benzenedicarboxamide derivatives:

- Mechanism : Induction of apoptosis in cancer cells through DNA cleavage and modulation of cell cycle regulators.

- Case Study : A derivative demonstrated significant cytotoxicity against human cancer cell lines in vitro, suggesting its potential as a chemotherapeutic agent.

Case Studies

-

Study on Anti-inflammatory Effects :

- A study evaluated the anti-inflammatory effects of N,N'-diethyl-N,N'-diphenyl-1,3-benzenedicarboxamide in a murine model. Results indicated a marked reduction in inflammatory markers and improved clinical outcomes compared to control groups.

-

Cytotoxicity Evaluation :

- In vitro assays assessed the cytotoxic effects of the compound on various cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity against specific types of cancer cells.

Data Summary

| Biological Activity | Observations/Results |

|---|---|

| Antioxidant Activity | Significant free radical scavenging |

| Enzyme Inhibition | AChE and BChE inhibition observed |

| Anticancer Activity | Induction of apoptosis; cytotoxic effects noted |

| Anti-inflammatory Effects | Reduction in inflammatory markers in murine models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.